3-[(E)-2-nitroprop-1-enyl]-1H-indole

Catalog No.
S1935130
CAS No.
22693-51-2
M.F
C11H10N2O2
M. Wt
202.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(E)-2-nitroprop-1-enyl]-1H-indole

CAS Number

22693-51-2

Product Name

3-[(E)-2-nitroprop-1-enyl]-1H-indole

IUPAC Name

3-[(E)-2-nitroprop-1-enyl]-1H-indole

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C11H10N2O2/c1-8(13(14)15)6-9-7-12-11-5-3-2-4-10(9)11/h2-7,12H,1H3/b8-6+

InChI Key

BPAQTDYDNBMYAM-SOFGYWHQSA-N

SMILES

CC(=CC1=CNC2=CC=CC=C21)[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CNC2=CC=CC=C21)[N+](=O)[O-]

Isomeric SMILES

C/C(=C\C1=CNC2=CC=CC=C21)/[N+](=O)[O-]

The exact mass of the compound 3-[(E)-2-nitroprop-1-enyl]-1H-indole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-[(E)-2-nitroprop-1-enyl]-1H-indole (CAS 22693-51-2) is a highly crystalline nitroalkene intermediate primarily procured for the synthesis of alpha-methylated tryptamine derivatives. Formed via the Henry (nitroaldol) condensation of indole-3-carboxaldehyde and nitroethane, this compound serves as a stable, isolable precursor that bypasses the need for hazardous in-house handling of volatile and heavily regulated nitroalkanes [1]. Exhibiting a melting point of 190–193 °C, the pure (E)-isomer provides a reliable substrate for hydride reductions or catalytic hydrogenations, ensuring reproducible downstream yields of monoamine oxidase (MAO)-resistant amines . Its procurement is critical for laboratories requiring high-purity starting materials for analytical reference standards, neuropharmacological research, and asymmetric Michael addition studies [2].

Substituting 3-[(E)-2-nitroprop-1-enyl]-1H-indole with its non-methylated analog, 3-(2-nitrovinyl)-1H-indole, fundamentally alters the downstream product, yielding standard tryptamine rather than alpha-methyltryptamine (AMT) [1]. This missing alpha-methyl group is critical for steric hindrance against monoamine oxidase (MAO); thus, the non-methylated substitute produces a rapidly metabolized compound useless for studies requiring prolonged receptor engagement [3]. Furthermore, utilizing crude E/Z isomer mixtures instead of the purified (E)-isomer introduces variable reduction kinetics during lithium aluminum hydride (LiAlH4) treatment, leading to incomplete conversions and complex chromatographic cleanups . Procurement of the exact, pure (E)-isomer is therefore mandatory to ensure structural fidelity, regulatory compliance by avoiding in-house nitroethane use, and high reduction yields [2].

Downstream Amine Fidelity and MAO Resistance

The primary procurement driver for 3-[(E)-2-nitroprop-1-enyl]-1H-indole is its ability to directly yield alpha-methyltryptamine upon reduction. Standard reduction with LiAlH4 in ethereal solvents yields the alpha-methylated amine at approximately 71% yield [1]. In contrast, the baseline comparator 3-(2-nitrovinyl)-1H-indole strictly yields standard tryptamine, which lacks the critical alpha-methyl group . By selecting the nitropropenyl derivative, buyers ensure the final synthesized amine possesses the steric bulk required to resist rapid enzymatic degradation by monoamine oxidase.

Evidence DimensionDownstream product structure and MAO resistance
Target Compound DataYields alpha-methyltryptamine (~71% reduction yield); MAO-resistant.
Comparator Or Baseline3-(2-nitrovinyl)-1H-indole yields standard tryptamine; rapidly degraded by MAO.
Quantified Difference100% structural divergence at the alpha-carbon.
ConditionsLiAlH4 reduction in THF/ether followed by aqueous workup.

Procurement of the exact nitropropenyl derivative is the only way to install the alpha-methyl group required for MAO resistance in the final analytical or pharmacological standard.

Solid-State Processability and Purification Efficiency

3-[(E)-2-nitroprop-1-enyl]-1H-indole is highly processable, forming stable crystals with a melting point of 190–193 °C when crystallized from dilute alcohol or ethyl acetate-petroleum ether [1]. This is a significant advantage over crude condensation mixtures or longer-chain analogs like 3-(2-nitrobut-1-enyl)-1H-indole, which can exhibit lower melting points and higher solubility in organic solvents, complicating bulk recovery. The high melting point of the target compound allows for rigorous purification via simple recrystallization, ensuring that trace unreacted aldehydes or nitroethane are completely removed prior to the sensitive reduction step [2].

Evidence DimensionMelting point and crystallization recovery
Target Compound DataMp 190–193 °C; easily crystallized from dilute alcohol.
Comparator Or BaselineCrude E/Z mixtures or longer-chain nitroalkenes (often oils or low-melting solids).
Quantified DifferenceSuperior solid-state stability and ease of filtration.
ConditionsRecrystallization from dilute alcohol or ethyl acetate-petroleum ether.

High processability and easy crystallization allow buyers to procure a highly pure intermediate, minimizing downstream purification bottlenecks.

Asymmetric Synthesis and Michael Addition Compatibility

Beyond simple reduction, 3-[(E)-2-nitroprop-1-enyl]-1H-indole serves as a highly effective Michael acceptor in organocatalytic asymmetric synthesis. When reacted with aliphatic aldehydes using (S)-diphenylprolinol trimethylsilyl ether as a catalyst, the (E)-nitroalkene double bond allows for the creation of contiguous stereogenic centers with excellent enantioselectivity [1]. Using the pure (E)-isomer is critical; substituting with a mixed E/Z baseline drastically reduces the enantiomeric excess (ee) of the final chiral tryptamine precursors due to competing transition states [2].

Evidence DimensionEnantioselectivity in asymmetric Michael additions
Target Compound DataPure (E)-isomer enables high enantiomeric excess (ee) in organocatalytic additions.
Comparator Or BaselineMixed E/Z isomers degrade stereocontrol.
Quantified DifferenceSignificant loss of ee when using geometrically impure starting materials.
ConditionsOrganocatalytic Michael addition with (S)-diphenylprolinol TMS ether.

For advanced synthetic laboratories, procuring the geometrically pure (E)-isomer is essential for developing high-ee chiral tryptamine derivatives.

Synthesis of Analytical Reference Standards for GC-MS

3-[(E)-2-nitroprop-1-enyl]-1H-indole is the preferred starting material for synthesizing alpha-methyltryptamine (AMT) reference standards, including deuterium-labeled variants, required for forensic and toxicological GC-MS calibration [3].

Preclinical Neuropharmacology Research

Because the alpha-methyl group provides steric hindrance against monoamine oxidase (MAO), this compound is procured to synthesize MAO-resistant indolealkylamines for prolonged in vitro and in vivo receptor binding assays [1].

Development of Chiral Organocatalytic Workflows

The geometrically pure (E)-nitroalkene moiety makes this compound an ideal Michael acceptor for testing new organocatalysts, enabling the synthesis of complex, contiguous stereogenic tryptamine precursors [2].

XLogP3

2.9

Dates

Last modified: 07-22-2023

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